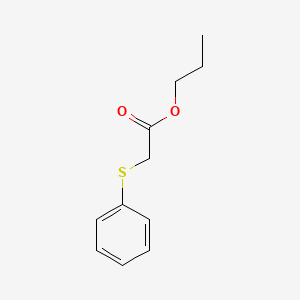
(Phenylthio)acetic acid, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylthio)acetic acid, propyl ester is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210293 It is an ester derived from (phenylthio)acetic acid and propanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Phenylthio)acetic acid, propyl ester can be synthesized through esterification, a reaction between (phenylthio)acetic acid and propanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Phenylthio)acetic acid, propyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require a nucleophile and a suitable solvent, such as ethanol or dichloromethane.
Major Products Formed
Hydrolysis: (Phenylthio)acetic acid and propanol.
Reduction: (Phenylthio)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(Phenylthio)acetic acid, propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of (Phenylthio)acetic acid, propyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release (phenylthio)acetic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Phenylthio)acetic acid, methyl ester
- (Phenylthio)acetic acid, ethyl ester
- (Phenylthio)acetic acid, butyl ester
Uniqueness
(Phenylthio)acetic acid, propyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
174872-90-3 |
|---|---|
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
propyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H14O2S/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
PGNCCKPNZYBMHV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


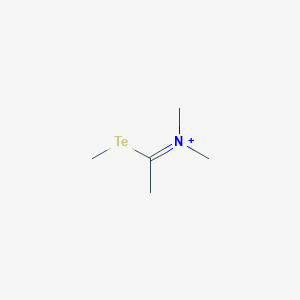
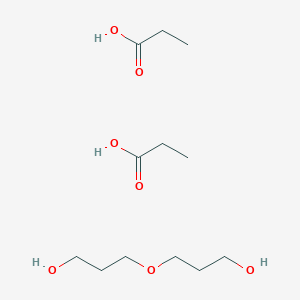

![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B12547426.png)
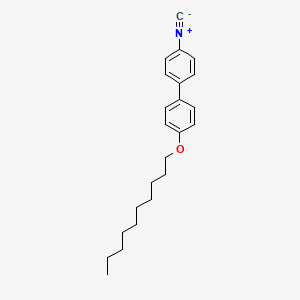
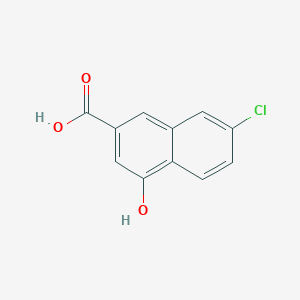
![Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B12547439.png)
![Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate](/img/structure/B12547450.png)

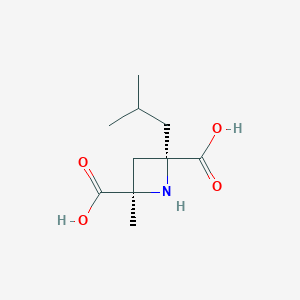

![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)
![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)

